3-chloro-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide
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Overview
Description
3-chloro-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide is a synthetic organic compound with a complex structure It is characterized by the presence of multiple chlorine atoms and a nitrophenyl group, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide typically involves multiple steps. One common route includes the following steps:
Amination: The reduction of the nitro group to an amine, which can be achieved using reducing agents such as iron and hydrochloric acid.
Acylation: The introduction of an acyl group to the amine, forming the benzamide structure. This can be done using acyl chlorides in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amine.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like iron and hydrochloric acid or catalytic hydrogenation.
Substitution: Reagents like sodium hydroxide or other nucleophiles.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
3-chloro-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The chlorine atoms may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-{2,2,2-trichloro-1-[(3-trifluoromethyl)anilino]ethyl}benzamide
- 3-chloro-N-{2,2,2-trichloro-1-[(4-chloroanilino)ethyl]benzamide
- N-{2,2,2-trichloro-1-[(3-(4-chlorophenyl)thioureido)ethyl]benzamide
Uniqueness
3-chloro-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide is unique due to the presence of the nitrophenyl group, which imparts specific chemical and biological properties. The combination of multiple chlorine atoms and the nitrophenyl group makes it distinct from other similar compounds, potentially offering unique reactivity and applications.
Properties
Molecular Formula |
C15H11Cl4N3O3 |
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Molecular Weight |
423.1 g/mol |
IUPAC Name |
3-chloro-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide |
InChI |
InChI=1S/C15H11Cl4N3O3/c16-10-3-1-2-9(8-10)13(23)21-14(15(17,18)19)20-11-4-6-12(7-5-11)22(24)25/h1-8,14,20H,(H,21,23) |
InChI Key |
DVCJERCOQMMOQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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